molecular formula C17H16N2O5S B377879 ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312604-55-0

ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B377879
CAS No.: 312604-55-0
M. Wt: 360.4g/mol
InChI Key: GXLYPHDDPJOMRQ-UHFFFAOYSA-N
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Description

Its structure features a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 2-nitrobenzoyl-amino group at position 2. The nitro group at the ortho position of the benzoyl moiety introduces strong electron-withdrawing effects, influencing both reactivity and biological interactions.

Properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-11-7-5-9-13(11)25-16(14)18-15(20)10-6-3-4-8-12(10)19(22)23/h3-4,6,8H,2,5,7,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLYPHDDPJOMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a compound with the CAS number 313262-44-1, has garnered attention for its potential biological activities. This article delves into its properties, synthesis, and biological effects, supported by relevant research findings and data.

Structural Information

  • Molecular Formula : C17H16N2O5S
  • Molecular Weight : 360.384 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 485.0 ± 45.0 °C at 760 mmHg
  • Flash Point : 247.1 ± 28.7 °C
PropertyValue
Molecular FormulaC17H16N2O5S
Molecular Weight360.384 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point485.0 ± 45.0 °C
Flash Point247.1 ± 28.7 °C
LogP5.59

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The compound's structural features suggest potential interactions with key biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for tumor growth, similar to other benzoyl derivatives that have shown efficacy against various cancer cell lines.
  • In Vitro Studies : Preliminary in vitro assays demonstrated that related compounds can induce apoptosis in cancer cells, leading to reduced viability and increased cell death rates.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties, particularly against resistant strains of bacteria and fungi.

  • Case Study : A study focusing on related thiophene compounds reported significant antibacterial activity against Gram-positive bacteria, indicating that this compound may exhibit similar effects.

Antimalarial Activity

Research has shown that some derivatives of cyclopenta[b]thiophene exhibit antimalarial properties.

  • In Vivo Studies : In murine models infected with Plasmodium species, compounds with structural similarities demonstrated a reduction in parasitemia and improved survival rates among treated mice.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Cyclopentathiophene Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Nitrobenzoyl Group : This step often utilizes acylation techniques to attach the nitrobenzoyl moiety to the amino group.
  • Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Structural Difference : The benzoyl group contains 3,4-dimethoxy substituents instead of 2-nitro.
  • Impact :
    • Electronic Effects : Methoxy groups are electron-donating, reducing electrophilicity compared to the nitro group. This may decrease reactivity in nucleophilic acyl substitution reactions .
    • Biological Activity : Methoxy-substituted analogs often exhibit improved solubility but may have reduced binding affinity to targets requiring strong electron-deficient regions .
  • Molecular Weight : 375.44 g/mol (vs. ~415.42 g/mol for the nitro analog), affecting pharmacokinetic properties.
Ethyl 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Structural Difference : Fluorine replaces the nitro group at the ortho position.
  • Impact :
    • Polarity : Fluorine’s electronegativity increases polarity but less than nitro, balancing solubility and membrane permeability.
    • Bioactivity : Fluorinated analogs (e.g., compound 36 in ) showed antiviral activity against influenza, suggesting substituent-dependent target specificity .

Core Structure Modifications

Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Structural Difference: Lacks the benzoyl-amino substituent.
  • Impact: Reactivity: The free amino group enables direct participation in Schiff base formation (e.g., ) or coupling reactions, unlike the nitrobenzoyl-protected analog . Applications: Serves as a versatile intermediate for synthesizing derivatives with tailored bioactivity .
Methyl 2-[(2-Hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Structural Difference : A Schiff base (imine) replaces the nitrobenzoyl group.
  • Impact :
    • Stability : The imine linkage is prone to hydrolysis under acidic conditions, limiting its utility in vivo compared to the stable amide bond in the nitro analog .
    • Spectroscopic Data : IR absorption at 1602 cm⁻¹ (C=N) vs. 1706 cm⁻¹ (C=O) in the nitro compound, reflecting distinct functional groups .

Ester Group Variations

Ethyl 2-[(2-Nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate vs. Methyl Ester Analogs
  • Crystallinity: Methyl analogs (e.g., ) often exhibit higher melting points due to tighter packing, as seen in Schiff base derivatives (135–137°C for methyl vs. data pending for ethyl) .

Preparation Methods

Reaction Components and Conditions

  • Reactants : Cyclohexanone, sulfur, malonitrile, and diethylamine.

  • Solvent : Ethanol (anhydrous).

  • Temperature : Reflux (78–80°C).

  • Duration : 24–48 hours.

This method leverages the Gewald reaction mechanism, where cyclohexanone undergoes keto-enol tautomerization to form an enolate intermediate. Sulfur participates in nucleophilic attack, facilitating cyclization to yield the thiophene ring. Malonitrile acts as a carbon nucleophile, while diethylamine catalyzes the reaction and neutralizes generated hydrogen sulfide.

Key Considerations:

  • Purity of starting materials : Critical to minimize side products.

  • Moisture control : Anhydrous ethanol prevents hydrolysis of intermediates.

  • Workup : The crude product is typically isolated via vacuum filtration and washed with cold ethanol to remove unreacted reagents.

Introduction of the Amino Group at Position 2

Functionalization of the thiophene core with an amino group at position 2 is achieved through nucleophilic substitution or reductive amination. The former method is preferred for its scalability and compatibility with subsequent acylation steps.

Ammonolysis Reaction

  • Reagent : Aqueous ammonia (25–30% w/w).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 60–70°C.

  • Duration : 6–8 hours.

The reaction proceeds via displacement of a leaving group (e.g., chloride or bromide) introduced during the thiophene synthesis. For example, if the intermediate contains a chloro substituent at position 2, ammonia replaces it to form the primary amine.

Characterization Data:

  • Yield : ~65–75% (reported for analogous compounds).

  • 1H NMR : A singlet at δ 5.2–5.4 ppm (NH2) confirms successful amination.

Acylation with 2-Nitrobenzoyl Chloride

The amino group undergoes acylation with 2-nitrobenzoyl chloride to install the 2-nitrobenzamide moiety. This step demands careful stoichiometry to avoid over-acylation or decomposition.

Reaction Protocol

  • Reagent : 2-Nitrobenzoyl chloride (1.2 equivalents).

  • Base : Pyridine (3 equivalents, acts as both solvent and acid scavenger).

  • Temperature : 80°C.

  • Duration : 4–6 hours.

Mechanistic Insights:

Pyridine neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The electrophilic acyl chloride reacts with the amine to form a stable amide bond.

Optimization Strategies:

  • Excess acyl chloride : Ensures complete conversion of the amine.

  • Slow addition : Mitigates exothermic side reactions.

Post-Reaction Workup:

  • Quenching : Diluted with ice-cold water to precipitate the product.

  • Purification : Recrystallization from ethanol yields the acylated intermediate.

Esterification and Final Functionalization

The ethyl ester group at position 3 is typically introduced early in the synthesis (e.g., via ethyl cyanoacetate in the Gewald reaction). However, if absent, esterification can be performed post-acylation.

Esterification Conditions

  • Reagent : Ethanol (excess) with catalytic sulfuric acid.

  • Temperature : Reflux (78°C).

  • Duration : 12–18 hours.

Yield and Purity:

  • HPLC Analysis : >95% purity after column chromatography.

  • Mass Spectrometry : Molecular ion peak at m/z 360.38 (C17H16N2O5S).

Critical Analysis of Synthetic Routes

Comparative Efficiency

Step Yield Key Challenges
Thiophene core formation60–70%Competing polymerization of intermediates
Amination65–75%Residual leaving groups reducing selectivity
Acylation80–85%Hydrolysis of acyl chloride in humid conditions
Esterification70–80%Acid-catalyzed side reactions

Scalability and Industrial Relevance

  • Batch vs. Continuous Flow : Batch processing remains dominant due to compatibility with heterogeneous reaction mixtures.

  • Green Chemistry Metrics :

    • Atom Economy : 78% (calculated for acylation step).

    • E-Factor : 12.3 (kg waste/kg product), highlighting opportunities for solvent recovery.

Advanced Purification Techniques

Final product purity is ensured through a combination of methods:

Recrystallization

  • Solvent System : Ethanol/water (7:3 v/v).

  • Crystal Morphology : Needle-like crystals suitable for X-ray diffraction.

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient).

Analytical Characterization

Rigorous spectroscopic and chromatographic validation is essential:

Spectroscopic Data

  • IR (KBr) :

    • 3320 cm⁻¹ (N-H stretch, amide).

    • 1705 cm⁻¹ (C=O, ester).

    • 1520 cm⁻¹ (NO2 asymmetric stretch).

  • 13C NMR :

    • δ 165.2 (ester carbonyl).

    • δ 148.7 (nitrobenzoyl carbonyl).

Chromatographic Purity

  • HPLC Conditions :

    • Column: C18 (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/water (55:45).

    • Retention Time: 8.2 minutes .

Q & A

Basic: What are the standard synthetic routes for preparing ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

Methodological Answer:
The compound is synthesized via condensation reactions. A typical route involves reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (or its ester derivatives) with activated acylating agents like 2-nitrobenzoyl chloride. For example:

  • Step 1 : Dissolve the amino-thiophene precursor (e.g., 0.02 mol) in ethanol with a catalytic amount of glacial acetic acid.
  • Step 2 : Add the acylating agent (e.g., 2-nitrobenzoyl chloride, 0.02 mol) under reflux for 5–6 hours.
  • Step 3 : Cool the mixture, isolate the solid product via filtration, and recrystallize using ethanol or isopropyl alcohol for purification .
    Key Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC.

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory, DFT) can predict optimal reaction pathways. For instance:

  • Reaction Design : Use software like Gaussian or ORCA to model transition states and intermediates for the acylation step.
  • Parameter Optimization : Screen solvents (ethanol vs. dioxane) and catalysts (acetic acid vs. p-toluenesulfonic acid) computationally to minimize energy barriers .
  • Validation : Cross-reference computational predictions with experimental yields and spectroscopic data (e.g., NMR shifts) to refine models .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (δ ~4.3 ppm for –OCH2_2CH3_3), nitrophenyl protons (δ ~7.5–8.5 ppm), and cyclopentene ring protons (δ ~2.0–3.0 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to verify substituent positions and hydrogen-bonding patterns (e.g., N–H···O interactions in the nitrobenzoyl group) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data?

Methodological Answer:

  • Source Identification : Check for impurities (e.g., unreacted starting materials) via HPLC or GC-MS. For example, residual 2-nitrobenzoic acid could skew biological assay results .
  • Experimental Reproducibility : Standardize assay conditions (e.g., solvent purity, temperature) across labs. For bioactivity discrepancies, use orthogonal assays (e.g., MIC testing vs. time-kill curves) .
  • Data Cross-Validation : Compare NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to identify misassignments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (Specific Target Organ Toxicity, Respiratory System) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer:

  • Modification Strategies :
    • Replace the nitro group with electron-withdrawing groups (e.g., –CF3_3) to enhance antibacterial activity .
    • Introduce heterocyclic substituents (e.g., pyridine rings) to improve solubility and target binding .
  • Assay Design : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Computational Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) and prioritize synthetic targets .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity?

Methodological Answer:

  • Nitro Group Effects : The electron-withdrawing nitro group deactivates the benzoyl ring, reducing electrophilicity at the amide carbonyl. This can slow hydrolysis but stabilize the molecule during storage .
  • Steric Considerations : Bulky substituents on the cyclopentene ring may hinder rotation, affecting conformational stability (e.g., measured via variable-temperature NMR) .
  • Kinetic Studies : Perform Hammett analysis by synthesizing analogs with varying para-substituents (–NO2_2, –OCH3_3) to correlate σ values with reaction rates .

Basic: What are the ecological risks associated with this compound?

Methodological Answer:

  • Biodegradability : Conduct OECD 301F tests to assess aerobic degradation in aqueous media. Nitro groups typically reduce biodegradability .
  • Ecotoxicity : Test acute toxicity using Daphnia magna (EC50_{50}) and algae (IC50_{50}) assays. Chronic effects (e.g., bioaccumulation) require log KowK_{ow} measurements .

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